2,6-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
2,6-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide, also known as DF-MP-10, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Antifungal and Antibacterial Activities
This compound has been used as a starting material in the synthesis of novel benzoylurea derivatives containing a pyrimidine moiety . These derivatives have shown moderate to good in vitro antifungal activities against various fungi such as Botrytis cinerea in cucumber, tobacco, and blueberry, Phomopsis sp., and Rhizoctonia solani . Notably, compounds 4j and 4l displayed EC 50 values of 6.72 and 5.21 μg/mL against Rhizoctonia solani, respectively .
Control of New Psychoactive Substances
The compound has been subjected to control measures due to its use, manufacture, and trafficking as a new psychoactive substance . The risks of this substance were assessed by the Scientific Committee of the EMCDDA .
Synthesis of Benzoylurea Derivatives
The compound has been used as a starting material in the synthesis of benzoylurea derivatives . The synthetic procedures of the target compounds were prepared by condensation, acylation, and thioetherification reactions with the yields of 37.3–97.5% .
Involvement in Organized Crime
Due to its psychoactive properties, the compound has been involved in organized crime . Control measures have been introduced to curb its illicit use .
Use in Molecular Docking Simulation
The compound has been used in molecular docking simulation studies. For instance, compound 4l formed hydrogen bonds with SER-17 and SER-39 of succinate dehydrogenase (SDH), providing a possible explanation for the mechanism of action between the target compounds and SDH .
Use in Difluoromethylation Processes
Although not directly mentioned, the compound, due to its difluorobenzamide structure, could potentially be used in difluoromethylation processes . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Mechanism of Action
Target of Action
Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
It’s known that boronic acids and their esters, including this compound, participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that boronic acids and their esters are used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . Also, the rate of hydrolysis of some phenylboronic pinacol esters, which this compound might be a part of, is considerably accelerated at physiological pH .
Result of Action
It’s known that boronic acids and their esters are used in suzuki–miyaura coupling reactions, which result in the formation of new carbon–carbon bonds .
Action Environment
It’s known that the rate of hydrolysis of some phenylboronic pinacol esters, which this compound might be a part of, is strongly influenced by ph, with the reaction rate considerably accelerated at physiological ph .
properties
IUPAC Name |
2,6-difluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2/c1-22-10-9-20-7-5-12(6-8-20)11-19-16(21)15-13(17)3-2-4-14(15)18/h2-4,12H,5-11H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUAVESOCPMRTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2=C(C=CC=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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